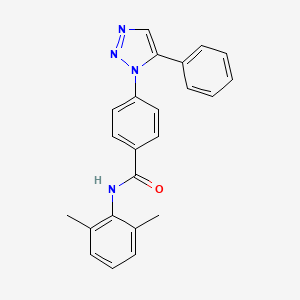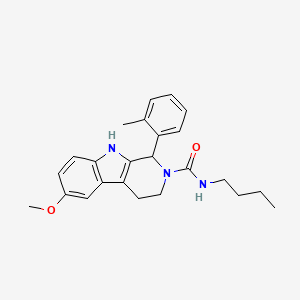![molecular formula C19H27N3S B4683774 3-(2-cyclohexylethyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4683774.png)
3-(2-cyclohexylethyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole
描述
3-(2-cyclohexylethyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CM-3 or CMET, and it is a member of the triazole family of compounds.
科学研究应用
CM-3 has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, CM-3 has been shown to possess antifungal, antibacterial, and anticancer properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, CM-3 has been studied for its ability to enhance plant growth and protect against fungal infections. In materials science, CM-3 has been explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of CM-3 varies depending on its application. In medicinal chemistry, CM-3 has been shown to inhibit the growth of cancer cells and fungi by disrupting their cell membranes. It also inhibits the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. In agriculture, CM-3 has been shown to activate plant defense mechanisms and induce the production of phytohormones, which enhance plant growth and protect against fungal infections. In materials science, CM-3 has been explored for its ability to act as a ligand in metal coordination chemistry, which can lead to the development of new materials with unique properties.
Biochemical and Physiological Effects:
CM-3 has been shown to have a range of biochemical and physiological effects. In medicinal chemistry, CM-3 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungi and bacteria. It has also been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease and Parkinson's disease. In agriculture, CM-3 has been shown to enhance plant growth and increase resistance to fungal infections. It has also been shown to increase the production of phytohormones, which can improve plant yield. In materials science, CM-3 has been explored for its ability to act as a ligand in metal coordination chemistry, which can lead to the development of new materials with unique properties.
实验室实验的优点和局限性
One of the main advantages of using CM-3 in lab experiments is its availability and purity. The synthesis method has been optimized for high yield and purity, making CM-3 readily available for scientific research. CM-3 also has a wide range of potential applications, making it a versatile compound for researchers to explore. However, one limitation of using CM-3 is its potential toxicity. While CM-3 has been shown to be relatively safe in animal studies, more research is needed to fully understand its toxicity profile and potential side effects.
未来方向
There are many potential future directions for research on CM-3. In medicinal chemistry, further studies are needed to fully understand the anticancer, antifungal, and antibacterial properties of CM-3. In agriculture, more research is needed to explore the potential use of CM-3 as a plant growth enhancer and fungal inhibitor. In materials science, further studies are needed to explore the potential use of CM-3 as a ligand in metal coordination chemistry and the development of new materials with unique properties. Additionally, more research is needed to fully understand the toxicity profile and potential side effects of CM-3.
属性
IUPAC Name |
3-(2-cyclohexylethyl)-4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3S/c1-15-7-6-10-17(13-15)14-23-19-21-20-18(22(19)2)12-11-16-8-4-3-5-9-16/h6-7,10,13,16H,3-5,8-9,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJKYCPPYQDYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C)CCC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,3-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4683696.png)
![N-(2-methoxyethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4683699.png)

![N-[6-ethyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4683711.png)

![2-({5-[(3-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4683718.png)
![methyl 3-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4683733.png)
![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B4683747.png)
![ethyl 3-(2-methylbenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4683754.png)
![2-[(4-cyclohexyl-1-piperazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4683763.png)
![5-{3-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4683767.png)
![3,3'-[dithiobis(methylene)]bis(5-methyl-1H-pyrazole-4-carbohydrazide)](/img/structure/B4683772.png)
![methyl {4-[(mesitylamino)sulfonyl]phenoxy}acetate](/img/structure/B4683785.png)
![N-(4-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4683788.png)